BUTYL 2-METHYL-5-(2,4,5-TRIMETHYLBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE
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Overview
Description
BUTYL 2-METHYL-5-(2,4,5-TRIMETHYLBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE is a complex organic compound with the molecular formula C27H29NO5S . This compound is known for its unique structural features, which include a naphthofuran core and a sulfonylamino group. It has a significant molecular weight of 479.588 Da .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 2-METHYL-5-(2,4,5-TRIMETHYLBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE involves multiple steps. One common method includes the reaction of a naphthofuran derivative with a sulfonyl chloride in the presence of a base. The reaction conditions typically involve the use of solvents like dichloromethane and bases such as triethylamine. The reaction is carried out at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
BUTYL 2-METHYL-5-(2,4,5-TRIMETHYLBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonylamino group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
BUTYL 2-METHYL-5-(2,4,5-TRIMETHYLBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of BUTYL 2-METHYL-5-(2,4,5-TRIMETHYLBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with biological molecules, influencing their activity. The naphthofuran core can interact with hydrophobic regions of proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- Butyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]indole-3-carboxylate
- Butyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]benzofuran-3-carboxylate
Uniqueness
BUTYL 2-METHYL-5-(2,4,5-TRIMETHYLBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE is unique due to its specific combination of a naphthofuran core and a sulfonylamino group. This combination imparts distinct chemical and biological properties that are not observed in similar compounds .
Properties
Molecular Formula |
C27H29NO5S |
---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
butyl 2-methyl-5-[(2,4,5-trimethylphenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C27H29NO5S/c1-6-7-12-32-27(29)25-19(5)33-26-21-11-9-8-10-20(21)23(15-22(25)26)28-34(30,31)24-14-17(3)16(2)13-18(24)4/h8-11,13-15,28H,6-7,12H2,1-5H3 |
InChI Key |
YIWTYDXFWWZBFQ-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=C(C=C(C(=C4)C)C)C)C |
Canonical SMILES |
CCCCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=C(C=C(C(=C4)C)C)C)C |
Origin of Product |
United States |
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